REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.[CH3:12]S(C)=O.CI.[OH-].[K+]>O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([O:8][CH3:12])[CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for one hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
followed by dropwise addition
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 60 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase is washed with 90 ml of aqueous sodium hydroxide solution (1N)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
20.59 g (76%) of 4-fluoro-2-methoxy-1-nitrobenzene (1) are thus recovered
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1)[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |